Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide
Overview
Description
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the imidazo[2,1-b]thiazole core structure contributes to its wide range of pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole core . The reaction is often carried out in a solvent such as 1,4-dioxane under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by combining the reactants in a multistage system without isolating intermediate compounds . This approach enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted imidazo[2,1-b]thiazole compounds .
Scientific Research Applications
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and causing mitochondrial membrane depolarization . Additionally, the compound can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used for its immunostimulatory properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds exhibit significant antimycobacterial activity.
Imidazo[1,3]thiazole derivatives: Known for their anticancer and antimicrobial activities.
Uniqueness
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide stands out due to its potent anticancer activity and broad-spectrum antimicrobial properties. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S.BrH/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11;/h1-4,7H,5-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNYMJFIMIKRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36103-99-8 | |
Record name | 7H-Imidazo(2,1-b)thiazol-1-ium, 5,6-dihydro-3-(p-chlorophenyl)-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036103998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC33716 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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